![molecular formula C7H4Cl2N2 B1441720 3,7-Dichloroimidazo[1,2-a]pyridine CAS No. 1019026-71-1](/img/structure/B1441720.png)
3,7-Dichloroimidazo[1,2-a]pyridine
Overview
Description
3,7-Dichloroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1019026-71-1 . It has a molecular weight of 187.03 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis Methodologies
The development of synthesis methodologies for imidazo[1,2-a]pyridine derivatives has been a significant area of research. For example, a new strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone through the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines followed by Cadogan-reductive annulation has been described. This approach provides rapid access to diverse small molecules, demonstrating the utility of 3,7-dichloroimidazo[1,2-a]pyridine derivatives in diversity-oriented synthesis (Zhang et al., 2019).
Potential Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" structure due to its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This scaffold is present in various marketed pharmaceuticals, highlighting its significance in drug discovery and development. Structural modifications of this scaffold aim to discover novel therapeutic agents, underscoring the ongoing research into its potential medical applications (Deep et al., 2016).
Development of New Materials
Imidazo[1,2-a]pyridine derivatives have also found applications in the development of new materials. For instance, the synthesis and characterization of novel derivatives with potential applications in optical properties have been investigated. These studies explore the fluorescence spectral characteristics of these compounds, contributing to the development of materials with specific optical properties (Ge et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 3,7-dichloroimidazo[1,2-a]pyridine belongs, are known to have a wide range of pharmacological activities . They have been used in the pharmaceutical industry as valuable heterocyclic scaffolds .
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to various derivatives of imidazo[1,2-a]pyridines, potentially altering their interactions with biological targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been associated with a broad range of biological and pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic effects . These activities suggest that imidazo[1,2-a]pyridines may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at ambient temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
Derivatives of imidazo[1,2-a]pyridines have shown potential anticancer activity against breast cancer cells . This suggests that this compound and its derivatives may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at ambient temperature . Additionally, safety precautions indicate that it should be used only outdoors or in a well-ventilated area , suggesting that air circulation could influence its stability and efficacy.
properties
IUPAC Name |
3,7-dichloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIMNAOARNUPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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